REACTION_CXSMILES
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[CH3:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C([Li])CCC.[CH3:14][C:15]([CH3:17])=[O:16]>O1CCCC1>[OH:16][C:15]([CH3:17])([CH3:14])[CH2:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1
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Name
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|
Quantity
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2.54 g
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Type
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reactant
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Smiles
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CC1=CC=C(C=N1)O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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32 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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2.03 g
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Type
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reactant
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Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred at the same temperature for 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After addition
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Type
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TEMPERATURE
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Details
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Then the mixture was cooled to −78° C.
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Type
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TEMPERATURE
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Details
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to warm to room temperature over 20 h
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Duration
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20 h
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Type
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CUSTOM
|
Details
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The mixture was quenched with acetic acid (5.8 mL)
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The resulting residue was chromatographed on a column of silica gel eluting with acetone/n-hexane (1:1)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |